molecular formula C16H7BrF4N4S2 B10958883 (7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10958883
M. Wt: 475.3 g/mol
InChI Key: QYEVFPHUJJFECC-LFYBBSHMSA-N
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Description

7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a synthetic organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thiadiazine moiety.
  • Functionalization with bromine, difluoromethyl, and difluorophenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of specific catalysts to enhance reaction rates.
  • Control of temperature and pressure conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may yield alcohols or amines.
  • Substitution may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. This may include:

  • Binding to enzymes or receptors to modulate their activity.
  • Interfering with cellular processes such as signal transduction or gene expression.
  • Inducing or inhibiting specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE include other triazolothiadiazines with different substituents. Examples include:

  • Compounds with different halogen substituents.
  • Compounds with different aromatic groups.

Uniqueness

The uniqueness of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C16H7BrF4N4S2

Molecular Weight

475.3 g/mol

IUPAC Name

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-(2,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H7BrF4N4S2/c17-7-3-9(26-6-7)5-12-13(10-2-1-8(18)4-11(10)19)24-25-15(14(20)21)22-23-16(25)27-12/h1-6,14H/b12-5+

InChI Key

QYEVFPHUJJFECC-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)C\2=NN3C(=NN=C3S/C2=C/C4=CC(=CS4)Br)C(F)F

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NN3C(=NN=C3SC2=CC4=CC(=CS4)Br)C(F)F

Origin of Product

United States

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